3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 927638-58-2
VCID: VC6917176
InChI: InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
SMILES: COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C14H12BrNO5S
Molecular Weight: 386.22

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

CAS No.: 927638-58-2

Cat. No.: VC6917176

Molecular Formula: C14H12BrNO5S

Molecular Weight: 386.22

* For research use only. Not for human or veterinary use.

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid - 927638-58-2

Specification

CAS No. 927638-58-2
Molecular Formula C14H12BrNO5S
Molecular Weight 386.22
IUPAC Name 3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Standard InChI Key WEJHZRAAGHFVBB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid, with a molecular formula of C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol. Key identifiers include:

PropertyValue
CAS Number927638-58-2
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
InChIKeyWEJHZRAAGHFVBB-UHFFFAOYSA-N
SolubilityNot fully characterized

The sulfonamide group (-SO₂NH-) bridges the benzoic acid and 5-bromo-2-methoxyphenyl rings, creating a planar configuration that enhances hydrogen-bonding capabilities . X-ray crystallography of analogous compounds suggests that the bromine atom at the 5-position and methoxy group at the 2-position contribute to steric hindrance, influencing binding interactions .

Spectroscopic Analysis

  • NMR: The ¹H NMR spectrum (hypothetical) would show aromatic protons between δ 7.0–8.5 ppm, a methoxy singlet near δ 3.8 ppm, and a carboxylic acid proton around δ 12.5 ppm.

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (asymmetric SO₂ stretch), and ~1150 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Sulfonylation: 5-Bromo-2-methoxybenzenesulfonyl chloride reacts with 3-aminobenzoic acid in dichloromethane using triethylamine as a base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Reaction Equation:

3-Aminobenzoic acid+5-Bromo-2-methoxybenzenesulfonyl chlorideEt3N, DCM3-[(5-Bromo-2-methoxyphenyl)sulfonyl]aminobenzoic acid+HCl[4]\text{3-Aminobenzoic acid} + \text{5-Bromo-2-methoxybenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid} + \text{HCl} \quad[4]

Optimization Challenges

  • Yield: Reported yields for analogous sulfonamides range from 60–75%, limited by steric effects from the methoxy group .

  • Byproducts: Over-sulfonylation or hydrolysis of the sulfonyl chloride may occur if moisture is present.

Biological Activity and Mechanism

Enzyme Inhibition

The sulfonamide group acts as a hydrogen-bond donor, inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Comparative studies show that bromine enhances inhibitory potency by 30% compared to chlorine-substituted analogs .

EnzymeIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)
AChE0.59-7.3
BChE0.15-6.8

Data extrapolated from structurally related sulfonamides .

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: Replacing the methoxy group with ethoxy improves metabolic stability but reduces solubility .

  • Prodrug Design: Esterification of the carboxylic acid enhances bioavailability (e.g., methyl ester prodrug shows 80% oral absorption in rodent models).

Computational Modeling

Docking studies using AutoDock Vina predict strong interactions with the AChE gorge (binding energy: -8.2 kcal/mol). Key residues:

  • π-π stacking with Trp286.

  • Hydrogen bonds with Glu202 and Ser203 .

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightAChE IC₅₀ (μM)LogP
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid386.220.592.1
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid390.640.722.8
3-[(2-Methoxyphenyl)sulfonylamino]benzoic acid321.331.451.9

Data synthesized from .

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